molecular formula C13H18N2O5 B13566846 3-{1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}-1,2-oxazole-4-carboxylicacid

3-{1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}-1,2-oxazole-4-carboxylicacid

Cat. No.: B13566846
M. Wt: 282.29 g/mol
InChI Key: PHECNNAZQMNTRF-UHFFFAOYSA-N
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Description

3-{1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}-1,2-oxazole-4-carboxylic acid is a complex organic compound that features a pyrrolidine ring, an oxazole ring, and a tert-butoxycarbonyl (Boc) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}-1,2-oxazole-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common approach involves the formation of the pyrrolidine ring followed by the introduction of the oxazole ring and the Boc protecting group. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can further enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-{1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}-1,2-oxazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.

Scientific Research Applications

3-{1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}-1,2-oxazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential drug candidates.

    Medicine: The compound’s structural features make it a valuable intermediate in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: In industrial applications, the compound can be used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which 3-{1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}-1,2-oxazole-4-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the Boc protecting group can influence the compound’s reactivity and stability, affecting its overall mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 3-{1-[(Tert-butoxy)carbonyl]pyrrolidin-2-yl}benzoic acid
  • N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid
  • tert-Butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate
  • (2S)-4-Oxo-2-(3-thiazolidinylcarbonyl)-1-pyrrolidinecarboxylic acid tert-butyl ester

Uniqueness

3-{1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}-1,2-oxazole-4-carboxylic acid is unique due to the combination of its pyrrolidine and oxazole rings, along with the Boc protecting group. This structural arrangement provides distinct chemical properties and reactivity patterns that differentiate it from other similar compounds. The presence of the oxazole ring, in particular, can impart unique electronic and steric effects, influencing the compound’s behavior in various chemical and biological contexts.

Properties

Molecular Formula

C13H18N2O5

Molecular Weight

282.29 g/mol

IUPAC Name

3-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C13H18N2O5/c1-13(2,3)20-12(18)15-5-4-8(6-15)10-9(11(16)17)7-19-14-10/h7-8H,4-6H2,1-3H3,(H,16,17)

InChI Key

PHECNNAZQMNTRF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C2=NOC=C2C(=O)O

Origin of Product

United States

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